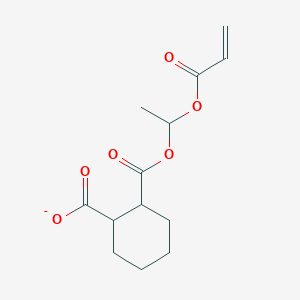
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a carboxylate group and a prop-2-enoyloxyethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with 2-(prop-2-enoyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carboxylate derivatives: Compounds with similar cyclohexane ring structures and carboxylate groups.
Prop-2-enoyloxyethoxycarbonyl derivatives: Compounds with similar ester groups.
Uniqueness
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is unique due to the combination of its cyclohexane ring and ester groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17O6- |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
2-(1-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-3-11(14)18-8(2)19-13(17)10-7-5-4-6-9(10)12(15)16/h3,8-10H,1,4-7H2,2H3,(H,15,16)/p-1 |
Clé InChI |
NPFLAVZPYFUFOU-UHFFFAOYSA-M |
SMILES canonique |
CC(OC(=O)C=C)OC(=O)C1CCCCC1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)


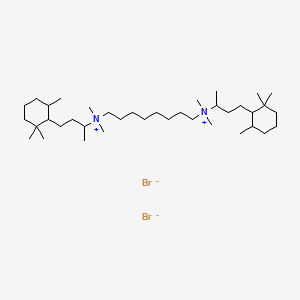


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
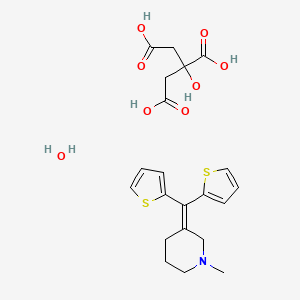
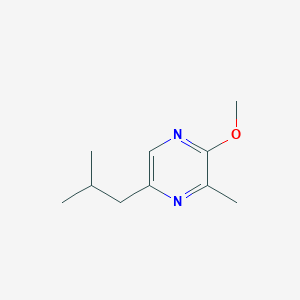
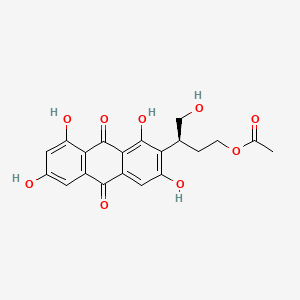

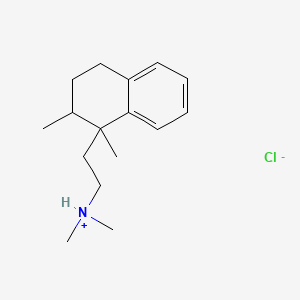
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)

